molecular formula C14H9FN2 B3043871 (Z)-3-(4-fluorophenyl)-2-pyridin-2-ylprop-2-enenitrile CAS No. 944552-90-3

(Z)-3-(4-fluorophenyl)-2-pyridin-2-ylprop-2-enenitrile

Cat. No.: B3043871
CAS No.: 944552-90-3
M. Wt: 224.23 g/mol
InChI Key: KGWWJKYVPSJOCC-FMIVXFBMSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of aromatic rings (from the phenyl and pyridinyl groups), a nitrile group (-CN), and a fluorine atom attached to the phenyl ring . These groups could influence the compound’s reactivity, stability, and physical properties.


Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by the electron-withdrawing nitrile and fluorine groups, which could make the compound a good electrophile . Additionally, the aromatic rings could participate in electrophilic aromatic substitution reactions.


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a nitrile group could increase its polarity, potentially affecting its solubility in various solvents . The fluorine atom could also influence the compound’s properties, as fluorine is highly electronegative.

Safety and Hazards

As with any chemical compound, appropriate safety measures should be taken when handling this compound. While specific safety data isn’t available, compounds containing nitrile groups can be harmful if inhaled, ingested, or come into contact with skin .

Properties

IUPAC Name

(Z)-3-(4-fluorophenyl)-2-pyridin-2-ylprop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9FN2/c15-13-6-4-11(5-7-13)9-12(10-16)14-3-1-2-8-17-14/h1-9H/b12-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGWWJKYVPSJOCC-FMIVXFBMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C(=CC2=CC=C(C=C2)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=NC(=C1)/C(=C/C2=CC=C(C=C2)F)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9FN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(Z)-3-(4-fluorophenyl)-2-pyridin-2-ylprop-2-enenitrile
Reactant of Route 2
Reactant of Route 2
(Z)-3-(4-fluorophenyl)-2-pyridin-2-ylprop-2-enenitrile

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